RA-XII Exhibits Moderate Cytotoxicity with a Unique Autophagy-Dependent Mechanism Distinct from RA-VII
RA-XII inhibits the proliferation of HepG2 liver cancer cells with IC50 values of 6.51 μM at 24 hours and 1.34 μM at 48 hours, as measured by MTT assay. [1] In contrast, the highly potent analog RA-VII exhibits an IC50 of approximately 0.0033 μg/mL (approx. 0.0043 μM) against HCT-116 colon cancer cells, reflecting a different potency profile and mechanistic basis (protein synthesis inhibition vs. autophagy modulation). This difference is critical: RA-XII's cytotoxicity is enhanced by the autophagy inhibitor chloroquine, whereas RA-VII's is not, indicating that RA-XII's efficacy is partially masked by protective autophagy, a feature exploitable in combination therapy. [1]
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 6.51 μM (24 h); 1.34 μM (48 h) in HepG2 cells |
| Comparator Or Baseline | RA-VII: ~0.0043 μM (converted from 0.0033 μg/mL) in HCT-116 cells |
| Quantified Difference | RA-VII is approximately 1500- to 300-fold more potent in different cell lines, but the compounds have divergent mechanisms. |
| Conditions | MTT assay; HepG2 (RA-XII) vs. HCT-116 (RA-VII) cell lines |
Why This Matters
Researchers should select RA-XII specifically for studying autophagy-dependent cell death and for combination strategies with autophagy inhibitors, rather than as a general cytotoxic agent.
- [1] Song L, et al. Natural Cyclopeptide RA-XII, a New Autophagy Inhibitor, Suppresses Protective Autophagy for Enhancing Apoptosis through AMPK/mTOR/P70S6K Pathways in HepG2 Cells. Molecules. 2017 Nov 11;22(11):1934. doi: 10.3390/molecules22111934. View Source
